3,4-Dimethoxyphenylglyoxal hydrate
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Overview
Description
3,4-Dimethoxyphenylglyoxal hydrate is a chemical compound with the molecular formula C10H12O5. It is a derivative of phenylglyoxal, characterized by the presence of two methoxy groups attached to the benzene ring. This compound is often used in research settings due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxyphenylglyoxal hydrate typically involves the oxidation of 3,4-dimethoxybenzaldehyde. One common method is the use of oxidizing agents such as selenium dioxide (SeO2) in the presence of a solvent like dioxane. The reaction is carried out under reflux conditions, leading to the formation of the glyoxal derivative.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxyphenylglyoxal hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the glyoxal group to alcohols or other reduced forms.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include selenium dioxide (SeO2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
3,4-Dimethoxyphenylglyoxal hydrate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, often involves this compound.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3,4-Dimethoxyphenylglyoxal hydrate involves its reactivity with various biological molecules. The glyoxal group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This reactivity makes it a valuable tool in studying enzyme mechanisms and protein interactions .
Comparison with Similar Compounds
Similar Compounds
Phenylglyoxal: The parent compound without the methoxy groups.
2,4-Dimethoxyphenylglyoxal: A similar compound with methoxy groups at different positions on the benzene ring.
3,4-Dimethoxybenzaldehyde: The precursor compound used in the synthesis of 3,4-Dimethoxyphenylglyoxal hydrate
Uniqueness
This compound is unique due to the presence of methoxy groups, which influence its chemical reactivity and biological interactions. These groups can affect the compound’s solubility, stability, and ability to form specific interactions with biological molecules, making it distinct from other glyoxal derivatives .
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2,2-dihydroxyethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-14-7-4-3-6(5-8(7)15-2)9(11)10(12)13/h3-5,10,12-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCYUIQJYXIJOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C(O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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